

Application Notes and Protocols for In Vivo Xenograft Models in Barasertib Studies

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Compound of Interest

Compound Name: Barasertib

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Introduction

Barasertib (AZD1152) is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis. It is a prodrug that is rapidly converted in vivo to its active metabolite, AZD1152-HQPA.[1][2] Inhibition of Aurora B kinase by **Barasertib** disrupts the proper alignment of chromosomes during cell division, leading to polyploidy and ultimately inducing apoptosis in cancer cells.[1][3] These characteristics make **Barasertib** a compelling candidate for cancer therapy, and in vivo xenograft models are crucial for its preclinical evaluation.

These application notes provide detailed protocols for establishing and utilizing human tumor xenograft models to assess the efficacy of **Barasertib**. The included methodologies cover solid tumors, such as colorectal and small-cell lung cancer, as well as hematological malignancies like acute myeloid leukemia (AML).

Mechanism of Action of Barasertib

Barasertib specifically targets Aurora B kinase, a serine/threonine kinase that plays a critical role in chromosome segregation and cytokinesis.[4] As a member of the chromosomal passenger complex (CPC), Aurora B ensures the correct attachment of microtubules to kinetochores and is essential for the spindle assembly checkpoint.

By inhibiting Aurora B, **Barasertib** prevents the phosphorylation of key substrates, including histone H3 on serine 10.[5] This disruption of the mitotic process leads to endoreduplication, resulting in cells with a DNA content of 4N or greater (polyploidy), and subsequent apoptotic cell death.[5]

Caption: **Barasertib** inhibits Aurora B kinase, leading to mitotic disruption and apoptosis.

Data Presentation: Efficacy of Barasertib in Xenograft Models

The following tables summarize the in vivo efficacy of **Barasertib** across various human cancer xenograft models.

Table 1: Solid Tumor Xenograft Models

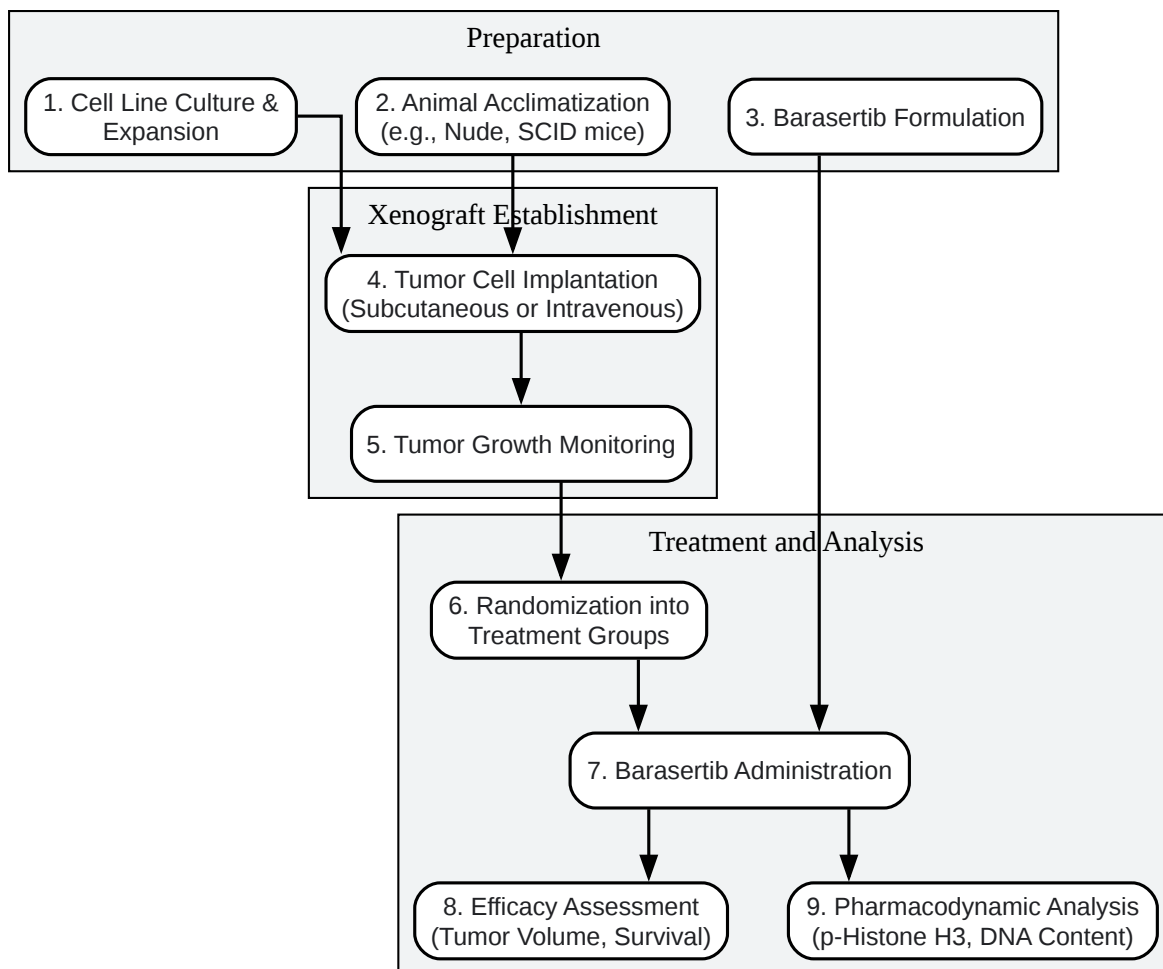
Cell Line	Cancer Type	Animal Model	Treatment Regimen	Tumor Growth Inhibition (TGI)	Reference
SW620	Colorectal Cancer	Nude Mice	150 mg/kg/day, 48h s.c. infusion	79% (p<0.001) at day 23	[5] [6]
Nude Mice	25 mg/kg/day, i.p. Q1Dx4	Significant (p<0.05)	[5] [6]		
HCT116	Colorectal Cancer	Nude Mice	150 mg/kg/day, 48h s.c. infusion	60% (p<0.001) at day 25	[5] [6]
Colo205	Colorectal Cancer	Nude Mice	150 mg/kg/day, 48h s.c. infusion	81% (p<0.05) at day 21	[5] [6]
H841	Small-Cell Lung Cancer	Athymic Nude Mice	50 mg/kg, 5/7 days for 2 weeks	Significant (p=0.011) at day 34	[7] [8]
Athymic Nude Mice	100 mg/kg, 5/7 days for 2 weeks	Tumor regression	[7] [8]		

Table 2: Hematological Malignancy Xenograft Models

Cell Line	Cancer Type	Animal Model	Treatment Regimen	Outcome	Reference
MOLM13	Acute Myeloid Leukemia (AML)	BALB/c Nude Mice	5 or 25 mg/kg, i.p. 4 times/week	Markedly suppressed tumor growth	[9]
HL-60	Acute Myeloid Leukemia (AML)	SCID Mice	Single dose, 25-98.7 mg/kg (nanoparticle formulation)	Profound inhibition of tumor growth	[2]
MV4-11	Acute Myeloid Leukemia (AML)	SCID Mice	Not specified	Not specified	[10]

Experimental Workflow for In Vivo Xenograft Studies

The general workflow for conducting in vivo xenograft studies with **Barasertib** is outlined below.



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